3-Chloro-3'-nitro-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry
Halogenated biphenyls, for instance, are known for their chemical stability and are utilized in the development of liquid crystal displays, organic semiconductors, and polymers. rsc.org The presence of a halogen atom can also enhance the therapeutic potential of a drug molecule. mt.com Nitrated biphenyls, on the other hand, are valuable intermediates in organic synthesis. sci-hub.se The nitro group, a strong electron-withdrawing group, can be readily converted into other functional groups, such as amines, which are prevalent in many pharmaceuticals. nih.gov
The strategic placement of both a halogen and a nitro group on the biphenyl framework, as seen in 3-Chloro-3'-nitro-1,1'-biphenyl, creates a molecule with a unique combination of properties, making it a subject of interest for further chemical exploration and application. acs.org
Historical Context and Evolution of Substituted Biphenyl Derivatives
The history of biphenyl chemistry dates back over 160 years. rsc.org Early methods for synthesizing biphenyl derivatives, such as the Wurtz-Fittig reaction (1862) and the Ullmann reaction (1901), laid the groundwork for this field. rsc.org These classical reactions, which involve the coupling of aryl halides, have been refined and expanded upon over the decades. rsc.org
The mid-20th century saw the publication of research on the synthesis of various substituted biphenyls, contributing to the growing body of knowledge. acs.org The development of modern cross-coupling reactions, like the Suzuki-Miyaura coupling, has revolutionized the synthesis of substituted biphenyls, offering milder reaction conditions and greater functional group tolerance. rsc.orggoogle.com These advancements have made a wider range of complex biphenyl structures, including those with specific halogen and nitro substitution patterns, more accessible for study and application. lookchem.com
Academic Research Focus: this compound as a Representative Biaryl System
This compound serves as an excellent model for studying the interplay of electronic and steric effects in substituted biaryl systems. The chlorine atom at the 3-position and the nitro group at the 3'-position influence the molecule's conformation and reactivity. The synthesis of this specific isomer, and related compounds, often utilizes modern coupling methodologies. For example, the synthesis of related nitrobiphenyls has been achieved through Suzuki-Miyaura cross-coupling reactions. google.com
Research into compounds like this compound is driven by the potential to create novel materials and biologically active molecules. The presence of both a chloro and a nitro group offers multiple avenues for further functionalization, allowing for the generation of diverse chemical libraries. lookchem.com For instance, the nitro group can be reduced to an amine, which can then be used in the synthesis of amides or other nitrogen-containing heterocycles. nih.govnih.gov The chloro group provides a handle for further cross-coupling reactions or nucleophilic aromatic substitution.
Interactive Data Table: Properties of Related Biphenyl Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Chlorobiphenyl (B164846) | 2051-61-8 | C12H9Cl | 188.65 |
| 3-Nitrobiphenyl (B1294916) | 2113-58-8 | C12H9NO2 | 199.21 |
| 3-Chloro-3'-nitro-[1,1'-biphenyl]-4-carboxylic acid | 1261894-36-3 | C13H8ClNO4 | 277.66 |
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTYCUZTHDNCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60708116 | |
| Record name | 3-Chloro-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-04-5 | |
| Record name | 3-Chloro-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60708116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 3 Chloro 3 Nitro 1,1 Biphenyl and Its Structural Analogues
Transition Metal-Catalyzed Cross-Coupling Methodologies for Biaryl Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Several methods, including the Suzuki-Miyaura, Ullmann, Kumada, Hiyama, Negishi, and Stille reactions, have been successfully employed for the synthesis of substituted biphenyls. rsc.org
Suzuki-Miyaura Coupling Protocols for Substituted Biphenyls
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its reagents. nih.govlibretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid or ester, with an aryl halide or triflate. libretexts.orgyoutube.com The synthesis of 3-chloro-3'-nitro-1,1'-biphenyl via Suzuki-Miyaura coupling would typically involve the reaction of 3-chlorophenylboronic acid with 1-bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene, or alternatively, 3-nitrophenylboronic acid with 1-bromo-3-chlorobenzene (B44181) or 1,3-dichlorobenzene.
Table 1: Example Suzuki-Miyaura Coupling Reaction for this compound
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| 3-Chlorophenylboronic acid | 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | This compound |
| 3-Nitrophenylboronic acid | 1-Bromo-3-chlorobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | This compound |
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst and ligand. For the synthesis of sterically hindered or electronically deactivated biphenyls, the use of bulky and electron-rich phosphine (B1218219) ligands is often necessary to enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown exceptional activity and stability, enabling the coupling of unactivated aryl chlorides at very low catalyst loadings. nih.gov The development of chiral monophosphine ligands has also enabled enantioselective Suzuki-Miyaura coupling reactions to produce axially chiral biphenyls. beilstein-journals.orgacs.org The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or palladium-phosphine pre-catalysts, along with the appropriate base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) and solvent system (e.g., THF, toluene, dioxane, often with water), are crucial parameters that require optimization for a specific substrate combination. beilstein-journals.orgorganic-chemistry.org
The Suzuki-Miyaura coupling generally exhibits a broad substrate scope, tolerating a wide variety of functional groups. nih.gov The reaction is particularly effective for the synthesis of polychlorinated biphenyls (PCBs) and their derivatives. researchgate.net However, challenges can arise with certain substrates. For instance, the presence of a nitro group can sometimes lead to side reactions, although Suzuki coupling is generally considered one of the better methods for substrates containing this group. researchgate.net The coupling of aryl chlorides can be more challenging than that of aryl bromides or iodides due to the stronger C-Cl bond, often requiring more reactive catalyst systems. nih.govresearchgate.net Steric hindrance, particularly from ortho-substituents on either coupling partner, can significantly decrease the reaction rate and yield, necessitating the use of highly active catalysts. researchgate.net
Ullmann Coupling Approaches in the Synthesis of Substituted Biphenyls
The Ullmann reaction, one of the earliest methods for forming aryl-aryl bonds, traditionally involves the copper-mediated coupling of two aryl halides at high temperatures. operachem.comorganic-chemistry.org The classic Ullmann condensation is particularly effective for aryl halides activated by electron-withdrawing groups, such as a nitro group. operachem.comlscollege.ac.in This makes it a potentially suitable method for synthesizing nitro-substituted biphenyls. For instance, the self-coupling of o-chloronitrobenzene to form 2,2'-dinitrobiphenyl (B165474) is a classic example. lscollege.ac.in
Modern variations of the Ullmann reaction often employ palladium or nickel catalysts and can proceed under milder conditions with a broader substrate scope. lscollege.ac.in However, yields can still be moderate. lscollege.ac.in An intramolecular ligand effect from an ortho-nitro group can facilitate the reaction. nih.gov While traditionally used for symmetrical biaryl synthesis, asymmetric Ullmann couplings are also possible. organic-chemistry.org
Other Metal-Mediated Carbon-Carbon Bond Formation Reactions (e.g., Kumada, Hiyama, Negishi, Stille)
Several other palladium- or nickel-catalyzed cross-coupling reactions are valuable for biphenyl (B1667301) synthesis. rsc.org
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed. wikipedia.org While economically advantageous, its application can be limited by the reactivity of the Grignard reagent towards certain functional groups, with the nitro group being a potential issue. researchgate.netorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgorgsyn.org
Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key feature is the requirement for an activating agent, such as a fluoride (B91410) source or a base, to facilitate transmetalation. organic-chemistry.org This method is known for its tolerance of various functional groups and the low toxicity of the organosilicon reagents. organic-chemistry.org
Negishi Coupling: This reaction couples an organozinc compound with an organic halide, typically using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents are less reactive than Grignard reagents, which can lead to better functional group tolerance, including for some sensitive groups. youtube.com The Negishi coupling is a powerful tool for the synthesis of complex molecules. wikipedia.org However, the compatibility with a nitro group would still need careful consideration. researchgate.netnih.gov
Stille Coupling: The Stille reaction employs an organotin reagent (organostannane) to couple with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org It is a versatile method with a broad scope, but a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. libretexts.org
Table 2: Overview of Other Metal-Mediated Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
|---|---|---|---|
| Kumada | Organomagnesium (Grignard) | Ni or Pd | Economical, but limited by Grignard reactivity. organic-chemistry.org |
| Hiyama | Organosilane | Pd | Requires an activator; low toxicity of reagents. organic-chemistry.org |
| Negishi | Organozinc | Pd or Ni | Good functional group tolerance. wikipedia.orgyoutube.com |
| Stille | Organotin | Pd | Versatile and tolerant of functional groups, but tin toxicity is a concern. organic-chemistry.org |
Direct Arylation Techniques for Nitroarenes and Aryl Halides
Direct arylation, a type of C-H activation/functionalization, has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. acs.orgbeilstein-journals.org This approach avoids the need for pre-functionalized organometallic reagents by directly forming a bond between a C-H bond of one arene and an aryl halide. researchgate.netbeilstein-journals.org
For the synthesis of compounds like this compound, this could involve the direct arylation of nitrobenzene (B124822) with 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene. Palladium catalysis is commonly employed for these transformations. researchgate.net The strong electron-withdrawing nature of the nitro group can facilitate ortho-selective C-H arylation. researchgate.netrsc.org The development of suitable ligands and reaction conditions is crucial for achieving high yields and regioselectivity. organic-chemistry.org While this method holds great promise, challenges such as achieving the desired regioselectivity, especially for meta-substitution, remain an active area of research. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Chlorophenylboronic acid |
| 1-Bromo-3-nitrobenzene |
| 1-Chloro-3-nitrobenzene |
| 3-Nitrophenylboronic acid |
| 1-Bromo-3-chlorobenzene |
| 1,3-Dichlorobenzene |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) |
| 2,2'-Dinitrobiphenyl |
| o-Chloronitrobenzene |
| Nitrobenzene |
Functional Group Interconversion and Modification Routes on the Biphenyl Scaffold
The synthesis of this compound can be approached by introducing the chloro and nitro groups onto a pre-formed biphenyl core or by constructing the biphenyl ring from appropriately substituted precursors. Functional group interconversion on the biphenyl scaffold offers a versatile strategy to access a variety of structural analogues.
Nitration of Halogenated Biphenyl Precursors
A common and direct method for the synthesis of nitro-substituted biphenyls is the electrophilic nitration of a halogenated biphenyl precursor. For instance, the nitration of 3-chlorobiphenyl (B164846) can yield various isomers, including the desired this compound. The regioselectivity of the nitration is influenced by the directing effects of the existing chloro substituent and the reaction conditions.
The nitration of 2-chlorobiphenyl (B15942) has been studied, yielding different nitro derivatives depending on the nitrating agent and conditions. acs.org For example, nitration with fuming nitric acid can lead to the formation of dinitro-chlorobiphenyl derivatives. acs.org While specific studies on the nitration of 3-chlorobiphenyl to yield the 3'-nitro isomer are less common in the provided results, the general principles of electrophilic aromatic substitution on biphenyl systems apply. The chlorine atom is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself. However, the other phenyl ring can also be nitrated. The position of nitration on the second ring is influenced by the electronic effects of the chloro-substituted ring.
| Precursor | Reagents | Product | Reference |
| 2-Chlorobiphenyl | Fuming Nitric Acid | Dinitro-chlorobiphenyl | acs.org |
| 2-Bromobiphenyl | Nitric-Sulfuric Acid | Dinitrobromobiphenyl | acs.org |
Halogenation Reactions on Nitrated Biphenyl Precursors
An alternative approach involves the halogenation of a nitrated biphenyl precursor. youtube.comkhanacademy.org For example, starting with 3-nitrobiphenyl (B1294916), a chlorination reaction can be performed to introduce the chlorine atom. The regioselectivity of this halogenation is governed by the directing effect of the nitro group, which is a meta-director. Therefore, chlorination of 3-nitrobiphenyl would be expected to yield products where the chlorine is at a meta position relative to the nitro group on the same ring, or on the other ring.
The conditions for halogenation can vary, often employing a Lewis acid catalyst to activate the halogen. khanacademy.org The choice of solvent and temperature can also influence the outcome and yield of the reaction.
| Precursor | Reagents | Product | Reference |
| Alkenes | Cl2, Br2, I2 in inert solvent | Dihaloalkanes | youtube.com |
| 3-(3,5-Dimethoxyphenyl)sydnone | Halogenating agents | Halogenated sydnones | researchgate.net |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org This generates a lithiated intermediate that can then react with an electrophile to introduce a desired substituent with high regioselectivity. wikipedia.orgacs.orgunblog.fr
For the synthesis of biphenyl derivatives, a DMG on one of the rings can be used to introduce substituents at a specific position. unblog.frslideshare.net While not directly leading to this compound in a single step, DoM can be a key step in a multi-step synthesis to introduce one of the functional groups with precise control. For example, a directing group could be used to introduce the chloro or a precursor to the nitro group at the desired position.
Green Chemistry and Sustainable Synthetic Pathways for Biaryl Compounds
The principles of green chemistry are increasingly being applied to the synthesis of biaryl compounds to minimize environmental impact. jocpr.com This includes the use of greener solvents, recyclable catalysts, and developing more atom-economical reactions. jocpr.comprimescholars.com
For the synthesis of biphenyls, Suzuki-Miyaura cross-coupling reactions are widely used and can be adapted to be more sustainable. nih.gov For instance, the use of water as a solvent and recyclable nanocatalysts, such as LaPO4·Pd, has been shown to be effective for biaryl synthesis with high yields and the ability to reuse the catalyst for multiple runs. nih.gov Other green approaches include the use of β-cyclodextrin-based catalyst systems in water, which are non-toxic, cheap, and renewable. researchgate.net
Comparative Analysis of Synthetic Efficiencies, Regioselectivity, and Atom Economy
When evaluating different synthetic routes to this compound and its analogues, it is crucial to consider the efficiency, regioselectivity, and atom economy of each method.
Regioselectivity refers to the ability to introduce a functional group at a specific position on the biphenyl scaffold. znaturforsch.comyoutube.com Directed ortho-metalation offers excellent regioselectivity for the introduction of substituents ortho to a directing group. wikipedia.orgacs.orgunblog.fr In contrast, electrophilic substitution reactions like nitration and halogenation can often lead to a mixture of isomers, reducing the regioselectivity and requiring purification steps. acs.org
Atom Economy , a concept introduced to quantify the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric for green chemistry. jocpr.comprimescholars.comnih.gov Addition reactions, such as the Diels-Alder reaction, can have 100% atom economy. jocpr.com In contrast, substitution and elimination reactions often have lower atom economy due to the formation of byproducts. Catalytic reactions are generally more atom-economical than stoichiometric reactions. wiley-vch.de
| Synthetic Method | Efficiency | Regioselectivity | Atom Economy |
| Nitration of Halogenated Biphenyls | Moderate to high yields, but can produce isomeric mixtures. | Moderate, depends on directing effects. | Generally lower due to the use of stoichiometric reagents and potential for side reactions. |
| Halogenation of Nitrated Biphenyls | Moderate to high yields, but can produce isomeric mixtures. | Moderate, depends on directing effects. | Generally lower due to the use of stoichiometric reagents and potential for side reactions. |
| Directed Ortho-Metalation | Good yields for the specific functionalization step. | High for the position ortho to the directing group. wikipedia.orgacs.orgunblog.fr | Can be lower for the overall sequence if multiple steps are required. |
| Suzuki-Miyaura Coupling | Generally high yields. nih.govorganic-chemistry.org | High, as the coupling occurs at pre-defined positions. | Can be high, especially with catalytic amounts of palladium and boronic acids. |
Mechanistic Organic Reactions and Transformations of 3 Chloro 3 Nitro 1,1 Biphenyl
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.eg In the case of 3-Chloro-3'-nitro-1,1'-biphenyl, the regioselectivity of the reaction is governed by the directing effects of the existing chloro and nitro substituents.
The two phenyl rings in this compound are electronically distinct. One ring is substituted with a chloro group, and the other with a nitro group. The chloro group is an ortho-, para-director, although it is weakly deactivating due to its inductive electron-withdrawing effect, which is stronger than its resonance electron-donating effect. libretexts.org Conversely, the nitro group is a strong deactivating group and a meta-director due to its potent electron-withdrawing nature through both inductive and resonance effects. youtube.com
When an electrophile is introduced, it will preferentially attack the ring that is less deactivated. The ring bearing the nitro group is strongly deactivated towards electrophilic attack. youtube.com Therefore, electrophilic substitution is expected to occur on the chlorine-substituted ring. The chloro substituent will direct the incoming electrophile to the positions ortho and para to it.
The possible positions for electrophilic attack on the chlorine-containing ring are C2, C4, and C6. The C4 (para) and C6 (ortho) positions are activated by the resonance effect of the chlorine atom. However, the C2 position is also influenced by the steric hindrance from the adjacent phenyl ring.
| Substituent | Ring | Directing Effect | Reactivity toward EAS |
| Chloro | Ring A | Ortho, Para | Weakly Deactivating |
| Nitro | Ring B | Meta | Strongly Deactivating |
Table 1. Directing and Activating/Deactivating Effects of Substituents in this compound.
The distribution of ortho and para isomers in electrophilic aromatic substitution can be influenced by reaction conditions such as the nature of the electrophile, the solvent, and the temperature. For instance, bulkier electrophiles will favor substitution at the less sterically hindered para position. The choice of Lewis acid catalyst in reactions like Friedel-Crafts alkylation or acylation can also impact the product ratio. makingmolecules.com While specific studies on this compound are not extensively documented, general principles of electrophilic aromatic substitution suggest that milder reaction conditions would favor kinetic control, potentially leading to a different product distribution than reactions carried out at higher temperatures, which might favor the thermodynamically more stable product. lumenlearning.com
Nucleophilic Aromatic Substitution Reactions Involving the Nitro and Chloro Groups
Nucleophilic aromatic substitution (SNA) provides a pathway to introduce nucleophiles onto an aromatic ring, typically requiring the presence of a good leaving group and electron-withdrawing groups to activate the ring. wikipedia.orgorganicchemistrytutor.com
The chloro group on one of the phenyl rings can act as a leaving group in a nucleophilic aromatic substitution reaction. However, for an SNAr reaction to proceed efficiently, the aromatic ring must be activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org In this compound, the nitro group is on the other ring and is meta to the chloro group's point of attachment. This positioning does not provide the necessary activation for nucleophilic attack at the chloro-substituted carbon. The negative charge of the Meisenheimer intermediate, which is formed during the reaction, cannot be effectively delocalized by the nitro group. masterorganicchemistry.com Therefore, direct nucleophilic substitution of the chlorine atom is generally unfavorable under standard SNAr conditions.
The nitro group itself can sometimes be displaced in nucleophilic aromatic substitution reactions, although this is less common than halide displacement. nih.gov More significantly, the nitro group strongly activates the ring it is attached to towards nucleophilic attack. If there were a suitable leaving group ortho or para to the nitro group on the same ring, that position would be highly susceptible to nucleophilic substitution. researchgate.net In the case of this compound, the absence of such a leaving group on the nitro-substituted ring makes direct nucleophilic substitution at this ring unlikely.
Reduction Chemistry of the Nitro Functionality to Amino and Other Derivatives
The reduction of the nitro group is a highly valuable transformation in organic synthesis, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This transformation opens up a wide range of subsequent functionalization possibilities.
The nitro group of this compound can be readily reduced to an amino group (–NH₂) using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal/acid combinations such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent can be crucial to avoid the reduction of other functional groups, although the chloro group is generally stable under these conditions.
The resulting 3-amino-3'-chloro-1,1'-biphenyl is a versatile intermediate. The newly formed amino group can be further modified, for example, through diazotization followed by Sandmeyer or related reactions to introduce a variety of other substituents.
| Reducing Agent | Product | Notes |
| H₂, Pd/C | 3-Amino-3'-chloro-1,1'-biphenyl | Common and efficient method. commonorganicchemistry.com |
| Sn, HCl | 3-Amino-3'-chloro-1,1'-biphenyl | Classic method for nitro group reduction. scispace.com |
| Fe, HCl/AcOH | 3-Amino-3'-chloro-1,1'-biphenyl | Often used in industrial settings. masterorganicchemistry.com |
| Trichlorosilane | 3-Amino-3'-chloro-1,1'-biphenyl | A metal-free reduction method. beilstein-journals.org |
Table 2. Common Reagents for the Reduction of the Nitro Group in this compound.
In some instances, the reduction can be controlled to yield intermediate oxidation states, such as the corresponding hydroxylamine (B1172632) or nitroso derivatives, by using specific reagents or reaction conditions. nih.gov These intermediates can also be valuable for further synthetic elaborations.
Rearrangement Reactions and Isomerization Pathways within Substituted Biphenyls
The primary form of isomerization relevant to substituted biphenyls is atropisomerism, which arises from hindered rotation around the single bond connecting the two aryl rings.
Atropisomerism:
Biphenyl itself is not planar due to steric hindrance between the ortho-hydrogens on adjacent rings, leading to a twisted conformation with a dihedral angle of approximately 45°. libretexts.org This twisting creates a chiral conformation that rapidly interconverts with its enantiomer at room temperature. libretexts.org
For stable, resolvable atropisomers to exist at room temperature, the energy barrier to rotation must be sufficiently high (generally 16-19 kcal/mol). libretexts.org This is typically achieved by introducing bulky substituents at the ortho positions (the positions adjacent to the biphenyl linkage). These bulky groups sterically clash as the molecule approaches the planar transition state required for rotation, thus creating a significant energy barrier. libretexts.org
In the case of This compound , the substituents are located at the meta positions. There are no substituents in the four ortho positions. Consequently, the steric hindrance to rotation around the central C-C bond is minimal and not significantly different from that in unsubstituted biphenyl. The molecule will therefore undergo rapid rotation at room temperature, and it is not expected to exhibit resolvable atropisomers.
Other Potential Rearrangements:
While atropisomerism is not a significant factor, other rearrangements, particularly involving the nitro group, could theoretically occur under specific conditions, such as photochemical activation. For example, nitroaromatic compounds can sometimes undergo photochemical nitro-nitrite rearrangement, where the nitro group (-NO₂) isomerizes to a nitrite (B80452) group (-ONO) in an excited state. researchgate.netrsc.org Such a transformation would result in the formation of 3-chloro-3'-nitrito-1,1'-biphenyl, although this is a specialized reaction not commonly observed under typical laboratory conditions.
Oxidative and Reductive Cleavage Studies of the Biphenyl Linkage
The bond connecting the two phenyl rings in this compound can be broken under forceful oxidative or reductive conditions. These reactions typically lead to the formation of separate, functionalized benzene (B151609) derivatives.
Oxidative Cleavage:
The biphenyl linkage is resistant to most common oxidizing agents. However, powerful oxidation systems can cleave the aromatic rings themselves. Ruthenium tetroxide (RuO₄), often generated in situ from a precursor like ruthenium trichloride (B1173362) (RuCl₃) or ruthenium dioxide (RuO₂) with a strong co-oxidant such as sodium periodate (B1199274) (NaIO₄) or Oxone, is capable of degrading aromatic rings to carboxylic acids. researchgate.netnih.govorganic-chemistry.org
When this compound is subjected to such potent oxidation, the biphenyl C-C bond would be cleaved, and the aromatic rings would be degraded. The expected products from this cleavage would be 3-chlorobenzoic acid and 3-nitrobenzoic acid. The reaction proceeds under biphasic solvent systems (e.g., CCl₄/CH₃CN/H₂O) to facilitate the interaction of the organic substrate with the aqueous oxidant. nih.govorganic-chemistry.org
Reductive Cleavage:
The C-C bond of the biphenyl system can also be cleaved under strong reducing conditions, most notably using alkali metals.
Birch Reduction Conditions: While the primary outcome of a Birch reduction (using an alkali metal like lithium or sodium in liquid ammonia (B1221849) with an alcohol) on biphenyl is the reduction of one of the aromatic rings to a cyclohexadiene, cleavage of the central bond is not the typical pathway. rsc.org
Alkali Metal Reductive Cleavage: More forceful conditions, such as reacting the compound with an alkali metal (e.g., sodium, lithium) in a solvent like tetrahydrofuran (B95107) (THF) or with a sodium-potassium alloy, can lead to the reductive cleavage of C-C bonds. researchgate.netnih.gov This process involves the transfer of electrons to the aromatic system to form a radical anion and then a dianion. The accumulation of negative charge can weaken the central C-C bond, leading to its cleavage and the formation of two separate aryl anions. Upon workup with a proton source, these would yield chlorobenzene (B131634) and nitrobenzene (B124822). However, this method can be unselective, and reduction of the nitro group would also be a highly competing and likely favored reaction pathway.
| Reaction Type | Reagents | Expected Products | Notes |
|---|---|---|---|
| Oxidative Cleavage | RuCl₃ / NaIO₄ (or Oxone) | 3-Chlorobenzoic acid, 3-Nitrobenzoic acid | Involves the powerful oxidant RuO₄ which degrades the aromatic rings. researchgate.netnih.gov |
| Reductive Cleavage | Alkali metals (e.g., Na, Li, Na-K alloy) in an ether solvent | Chlorobenzene, Nitrobenzene (and its reduction products) | Harsh conditions; reduction of the nitro group is a major competing reaction. researchgate.net |
Sophisticated Structural Elucidation and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For 3-Chloro-3'-nitro-1,1'-biphenyl, the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
The fragmentation of this compound under mass spectrometry conditions is dictated by its functional groups. Aromatic nitro compounds typically show fragmentation patterns involving the loss of the nitro group (NO₂, 46 u) and nitric oxide (NO, 30 u). miamioh.edu Similarly, aryl halides often exhibit the loss of the halogen atom. miamioh.edu The presence of the chlorine atom will also result in a characteristic M+2 isotopic pattern in the mass spectrum, with an intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu
Table 1: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₈ClNO₂ |
| Monoisotopic Mass | 233.02436 u |
| Calculated Average Mass | 233.65 g/mol |
| Primary Fragmentation Pathways | Loss of NO₂ (m/z 46) Loss of Cl (m/z 35/37) |
| Note: This table presents calculated theoretical values. |
Chiroptical Properties and Atropisomerism Considerations in Substituted Biphenyls
Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers (rotamers). wikipedia.orgpharmaguideline.com In biphenyls, this phenomenon, also known as axial chirality, typically occurs when there are bulky substituents at the ortho positions (2, 2', 6, and 6') of the phenyl rings. pharmaguideline.com These ortho groups sterically clash in the planar transition state, creating a significant energy barrier to rotation. youtube.com
For this compound, the substituents are located at the meta (3 and 3') positions. This substitution pattern does not introduce the necessary steric hindrance around the pivotal C1-C1' bond to significantly restrict rotation. The energy barrier for interconversion of the conformers is low, and the molecule will undergo rapid rotation at room temperature. Consequently, this compound is not expected to exhibit atropisomerism, and it is considered achiral as it cannot be resolved into stable enantiomers under normal conditions. slideshare.net
Computational Chemistry and Advanced Theoretical Investigations
Density Functional Theory (DFT) Studies for Optimized Molecular Geometries and Electronic Structures
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For halogenated nitroaromatic compounds like 3-Chloro-3'-nitro-1,1'-biphenyl, a careful selection is paramount.
Functionals : Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a widely used and robust choice for such systems. mdpi.comscirp.org Other functionals, including those with long-range corrections (e.g., CAM-B3LYP) or double hybrids (e.g., B2PLYP), may offer improved accuracy for specific properties like electronic excitations. For systems where dispersion forces are significant, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended. researchgate.net
Basis Sets : Pople-style basis sets, such as the 6-311++G(d,p), are commonly used and provide a good balance between accuracy and computational cost. scirp.orgglobalresearchonline.net This basis set is a triple-split valence set that includes diffuse functions (++) for describing anions and weak interactions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for anisotropic electron density. For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, can be utilized.
Table 1: Recommended DFT Functionals and Basis Sets for this compound
| Property | Recommended Functionals | Recommended Basis Sets |
| Geometry Optimization | B3LYP, B3LYP-D3 | 6-311++G(d,p), def2-TZVP |
| Electronic Properties | B3LYP, M06-2X | 6-311++G(d,p), aug-cc-pVTZ |
| Spectroscopic Properties | B3LYP, CAM-B3LYP | 6-311++G(d,p), pcSseg-2 researchgate.net |
This table is illustrative and based on common practices for similar molecules.
The defining conformational feature of biphenyl (B1667301) systems is the torsional (dihedral) angle between the planes of the two aromatic rings. This angle results from a balance between two opposing factors: steric hindrance from the ortho-hydrogens (and any substituents), which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.
For this compound, the substituents are in the meta positions, leading to less steric clash than ortho-substituted biphenyls. The potential energy surface (PES) would show that the most stable conformation is a twisted (non-planar) structure. The energy landscape, which maps the potential energy as a function of the dihedral angle, would feature:
Global Minima : Two energy minima corresponding to twisted conformations with dihedral angles typically around 35-45° and 315-325°. rsc.org
Transition States : Two primary transition states. One at a dihedral angle of 0° (planar conformation), disfavored by steric repulsion, and another at 90° (perpendicular conformation), where π-conjugation between the rings is completely lost. rsc.org The barrier to rotation is expected to be relatively low.
Computational methods can map this landscape by performing a series of constrained geometry optimizations at fixed dihedral angles, providing insight into the molecule's flexibility and the energetic barriers between different conformations. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy and distribution of these orbitals are key to predicting how the molecule will interact with other species.
For this compound:
HOMO : The HOMO is expected to have significant electron density on the chloro-substituted phenyl ring. The chlorine atom, being an ortho-para director with weak deactivating properties, and the phenyl ring itself contribute to this orbital.
LUMO : Due to the strong electron-withdrawing nature of the nitro group, the LUMO is predicted to be predominantly localized on the nitro-substituted phenyl ring, particularly on the NO₂ group. mdpi.com
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and that the molecule is more easily excitable. mdpi.comeurjchem.com For similar nitrobiphenyl compounds, this gap is typically around 4 eV. eurjchem.comresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 2: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Tendency to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Propensity to accept electrons (electrophilic character). mdpi.com |
These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de
For this compound, the MEP map is expected to show:
Negative Potential (Red/Yellow) : The most intense negative potential will be localized on the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. researchgate.netresearchgate.net The region around the chlorine atom will also exhibit negative potential.
Positive Potential (Blue) : Regions of positive potential will be found around the hydrogen atoms of the phenyl rings.
Neutral Potential (Green) : The carbon backbone of the phenyl rings will show intermediate potential.
MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, and for predicting sites of intermolecular interaction in a crystal lattice or with a biological receptor. Quantitative information on charge distribution can be obtained from calculated atomic charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.
Spectroscopic Property Prediction and Validation (NMR, UV-Vis, IR)
Computational methods allow for the a priori prediction of various spectroscopic properties, which can be used to validate experimental data or aid in structural elucidation.
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. researchgate.netrsc.org Comparing calculated shifts with experimental data can confirm the proposed structure and its conformation in solution. researchgate.netnih.gov For this compound, specific shifts will be influenced by the electronic effects of the chloro and nitro substituents.
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. nii.ac.jpyoutube.comyoutube.com The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system. The presence of the nitro group may also give rise to a weaker n → π* transition at a longer wavelength. The conjugation between the two rings, dependent on the dihedral angle, will significantly influence the position of the absorption maxima (λmax). youtube.comresearchgate.net
IR Spectroscopy : DFT calculations can accurately predict vibrational frequencies. nih.govresearchgate.netdtic.mil The calculated IR spectrum for this compound would show characteristic absorption bands that correspond to the vibrations of its functional groups. youtube.com
Table 3: Predicted Characteristic IR Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=C Aromatic ring stretch | 1600 - 1450 |
| NO₂ asymmetric stretch | 1570 - 1500 |
| NO₂ symmetric stretch | 1370 - 1300 |
| C-N stretch | 870 - 840 |
| C-Cl stretch | 800 - 600 |
This table provides expected ranges. Precise values are obtained from DFT frequency calculations.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods
DFT is an invaluable tool for investigating reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and locate and characterize transition states. rsc.orgrsc.org This analysis provides activation energies (barriers) that determine reaction rates and can explain product selectivity. nih.govmercuryconsortium.org
A notable reaction for nitrobiphenyls is the Cadogan reductive cyclization to form carbazoles, often using a phosphine (B1218219) reagent like triphenylphosphine. acs.org For this compound, this reaction would proceed through the following computationally explorable steps:
Deoxygenation : The nitro group is deoxygenated by the phosphine to form a reactive nitrene intermediate.
Transition State for Cyclization : The nitrene intermediate attacks the adjacent phenyl ring. DFT calculations can locate the transition state for this intramolecular electrophilic aromatic substitution. The geometry and energy of this transition state are critical for understanding the reaction's feasibility and kinetics.
Product Formation : Subsequent aromatization leads to the formation of a substituted carbazole (B46965).
Energetic Pathways and Reaction Barriers
A comprehensive study of the energetic pathways and reaction barriers for this compound would involve mapping its potential energy surface. This would elucidate the energy changes associated with conformational transitions, such as the rotation around the central carbon-carbon single bond. Key parameters that would be determined include the transition state energies for rotation, which are critical for understanding the compound's potential for atropisomerism. However, no specific data on the energetic pathways or reaction barriers for this compound have been reported.
Solvent Effects in Reaction Modeling
The influence of solvents on the conformational equilibrium and reaction kinetics of biphenyls can be significant. Computational models, ranging from implicit continuum models to explicit solvent simulations, are often employed to understand these effects. nih.gov For this compound, the polarity of the solvent would likely interact with the polar nitro group and the chloro substituent, thereby affecting the rotational barrier and the stability of different conformers. Detailed modeling would be required to quantify these solvent effects, but no such studies specific to this molecule are currently available.
Quantum Chemical Studies on Rotational Barriers and Atropisomer Stability
The phenomenon of atropisomerism, where rotation around a single bond is hindered to the extent that stable isomers can be isolated, is a key feature of many substituted biphenyls. nih.gov Quantum chemical calculations, typically using Density Functional Theory (DFT) or higher-level ab initio methods, are the primary tools for predicting rotational barriers and the stability of atropisomers.
For this compound, the size of the chlorine atom and the nitro group in the meta positions is a critical factor in determining the height of the rotational barrier. While general principles of atropisomerism in biphenyls are well-understood, the specific quantitative barrier for this compound has not been computationally determined. Such a study would involve calculating the energy profile as a function of the dihedral angle between the two phenyl rings.
Table 1: Hypothetical Data Table for Rotational Barrier Analysis This table is for illustrative purposes only, as no experimental or calculated data for this compound is available.
| Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| DFT (B3LYP) | 6-31G(d) | Data not available |
Non-Covalent Interaction Analysis in Supramolecular Assemblies
Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in the formation of ordered supramolecular structures in the solid state. The chlorine atom in this compound could potentially participate in halogen bonding, while the nitro group could act as a hydrogen bond acceptor. The aromatic rings themselves could engage in π-π stacking interactions.
Analysis of these interactions is typically performed using computational tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots. These methods can identify and characterize the strength and nature of non-covalent contacts. However, in the absence of a crystal structure or dedicated computational studies on the supramolecular assemblies of this compound, a detailed analysis of its non-covalent interactions is not possible.
Advanced Synthetic Applications and Utility As a Chemical Building Block
Precursor in the Synthesis of Diverse Functionalized Biaryl Systems
3-Chloro-3'-nitro-1,1'-biphenyl is an important precursor for a wide array of functionalized biaryl systems. The chloro and nitro groups can be selectively manipulated or transformed to introduce new functionalities, leading to a diverse range of substituted biphenyls.
One of the most powerful methods for creating carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgslideshare.netharvard.edu This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgslideshare.netharvard.edu The chloro group in this compound can participate in such coupling reactions, allowing for the introduction of various aryl or alkyl groups at the 3-position. The general catalytic cycle for the Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
The nitro group also offers a gateway to further functionalization. It can be reduced to an amino group, which can then be diazotized and subjected to Sandmeyer or Gomberg-Bachmann type reactions to introduce a variety of substituents. acs.org Furthermore, the presence of a nitro group can influence the electronic properties of the biphenyl (B1667301) system, which can be advantageous in certain applications. For instance, ortho-nitro substituted biaryls have been synthesized with high enantioselectivity through asymmetric Suzuki-Miyaura cross-coupling, highlighting the utility of nitro-containing biphenyls in preparing valuable chiral molecules. nih.gov The synthesis of biaryl analogs through Suzuki-Miyaura coupling has been explored for developing anti-inflammatory and analgesic agents. nih.gov
The following table provides examples of functionalized biaryl systems that can be conceptually derived from this compound through common synthetic transformations.
| Starting Material | Reaction Type | Potential Product |
| This compound | Suzuki-Miyaura Coupling | 3-Aryl-3'-nitro-1,1'-biphenyl |
| This compound | Nitro Group Reduction | 3-Chloro-3'-amino-1,1'-biphenyl |
| 3-Chloro-3'-amino-1,1'-biphenyl | Sandmeyer Reaction | 3-Chloro-3'-cyano-1,1'-biphenyl |
| 3-Chloro-3'-amino-1,1'-biphenyl | Diazotization/Hydrolysis | 3-Chloro-3'-hydroxy-1,1'-biphenyl |
Role in the Construction of Complex Heterocyclic Scaffolds
The bifunctional nature of this compound makes it a key starting material for the synthesis of complex heterocyclic scaffolds, particularly those containing the carbazole (B46965) framework. organic-chemistry.org Carbazoles and their derivatives are an important class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry. nih.gov
A common strategy for synthesizing carbazoles involves the intramolecular cyclization of substituted 2-aminobiphenyls. organic-chemistry.org The nitro group of this compound can be readily reduced to an amino group, yielding 3-chloro-[1,1'-biphenyl]-3'-amine. While the direct cyclization of this specific isomer might be challenging, related isomers undergo cyclization to form carbazoles. For example, intramolecular C-H amination reactions of ortho-substituted aryl sulfilimines have been used to synthesize carbazoles. nih.gov Palladium-catalyzed reactions involving intermolecular amination followed by intramolecular direct arylation are also effective for constructing carbazole skeletons. organic-chemistry.org
Furthermore, the chloro and nitro functionalities can be used to direct the formation of other heterocyclic systems. The reduction of the nitro group to an amine, followed by reactions with appropriate bifunctional reagents, can lead to the formation of various nitrogen-containing heterocycles. The chloro group can also be displaced by nucleophiles in certain activated systems or participate in metal-catalyzed C-N bond-forming reactions to construct heterocyclic rings.
| Precursor (derived from this compound) | Reaction | Heterocyclic Product |
| 3-Chloro-[1,1'-biphenyl]-2-amine (hypothetical isomer for illustration) | Intramolecular C-H Amination | Chloro-substituted Carbazole |
| 2-Azido-3-chloro-1,1'-biphenyl (from the corresponding amine) | Rhodium-catalyzed Cyclization | Chloro-substituted Carbazole |
Intermediate in the Preparation of Agrochemicals and Specialty Chemicals (e.g., Boscalid Precursors)
Substituted nitro- and chloro-biphenyls are crucial intermediates in the industrial synthesis of various agrochemicals and specialty chemicals. A prominent example is the fungicide Boscalid. The chemical name for Boscalid is 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide. bcpcpesticidecompendium.org The synthesis of Boscalid involves the preparation of the key intermediate 4'-chloro-2-amino-1,1'-biphenyl. rsc.orgscribd.comgoogle.com
This key amine is synthesized from 4'-chloro-2-nitro-1,1'-biphenyl, which is prepared via a Suzuki cross-coupling reaction between 1-chloro-2-nitrobenzene (B146284) and 4-chlorophenylboronic acid. rsc.orgscribd.com This highlights the industrial relevance of coupling reactions involving chloro-nitro-aromatics. The subsequent reduction of the nitro group furnishes the necessary amine for the final amidation step to produce Boscalid. rsc.orgscribd.com
While this compound is not the direct precursor for Boscalid, its synthesis and reactivity patterns are highly analogous to the intermediates used in large-scale chemical manufacturing. The methodologies employed for the synthesis of Boscalid precursors, such as palladium-catalyzed cross-coupling and nitro group reduction, are directly applicable to this compound for the creation of other specialty chemicals.
The following table outlines a representative synthetic sequence for a Boscalid precursor, illustrating the utility of chloro-nitro-biphenyl structures.
| Step | Reactants | Product | Reaction Type |
| 1 | 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid | 4'-chloro-2-nitro-1,1'-biphenyl | Suzuki Cross-Coupling |
| 2 | 4'-chloro-2-nitro-1,1'-biphenyl | 2-amino-4'-chloro-1,1'-biphenyl | Nitro Group Reduction |
Design and Synthesis of Ligands for Transition Metal Catalysis
Axially chiral biaryls are a cornerstone of asymmetric catalysis, serving as privileged scaffolds for the design of chiral ligands for transition metal catalysts. The presence of a nitro group in a biphenyl system, such as in this compound, is particularly valuable for the synthesis of such ligands. The enantioselective synthesis of ortho-nitro-substituted axially chiral biaryls has been achieved through asymmetric Suzuki-Miyaura cross-coupling. nih.gov
These ortho-nitro biaryls are versatile precursors for a range of chiral ligands. The nitro group can be reduced to an amine, which can then be further elaborated into phosphine-amine, diamine, or other types of ligands. The chirality of the biphenyl backbone induces a chiral environment around the metal center, enabling enantioselective transformations.
For example, a synthesized ortho-nitro-substituted axially chiral biaryl can be converted into a chiral phosphine (B1218219) ligand. This would typically involve reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction to introduce a phosphine group, or a multi-step sequence to build the phosphine moiety. These ligands can then be complexed with transition metals like palladium, rhodium, or ruthenium to create catalysts for a variety of asymmetric reactions, including hydrogenations, C-C bond formations, and hydrosilylations.
| Chiral Precursor (derived from a nitro-biphenyl) | Transformation Steps | Ligand Type |
| Enantiomerically pure ortho-nitro-biaryl | 1. Nitro reduction to amine2. Conversion of amine to phosphine | Chiral Monophosphine |
| Enantiomerically pure ortho-nitro-biaryl | 1. Nitro reduction to amine2. N-alkylation/arylation | Chiral Amine |
Development of Advanced Materials with Tunable Properties (e.g., Non-linear Optical Materials)
The electronic properties of this compound, particularly those endowed by the electron-withdrawing nitro group, make it and its derivatives interesting candidates for the development of advanced materials. One area of significant interest is non-linear optical (NLO) materials, which are crucial for applications in photonics, such as optical switching and data processing. nih.gov
Organic molecules with large third-order NLO responses often feature a conjugated π-system with electron-donating and electron-withdrawing groups. nih.gov The biphenyl core of this compound provides the conjugated system, while the nitro group acts as a strong electron-withdrawing group. The chloro group can be used as a handle to introduce other functionalities, allowing for the fine-tuning of the molecule's electronic and optical properties.
For instance, the chloro group could be replaced by a donor group via a nucleophilic aromatic substitution (if the system is appropriately activated) or a cross-coupling reaction, creating a push-pull system. The synthesis of a series of highly conjugated, symmetrical, and asymmetrical compounds with a benzene (B151609) core through click chemistry has shown that the introduction of strong electron-withdrawing groups can significantly narrow the energy levels and affect the third-order NLO response. nih.gov Derivatives of this compound could be incorporated into polymers or other materials to impart specific optical properties.
| Property | Influencing Factors | Potential Application |
| Non-linear Optical Response | Conjugated π-system, electron-withdrawing nitro group, potential for donor group introduction | Optical switching, data storage |
| Thermal Stability | Biphenyl backbone | High-performance polymers |
| Photophysical Properties | Substitution pattern on the biphenyl rings | Organic light-emitting diodes (OLEDs) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-3'-nitro-1,1'-biphenyl, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated nitrobenzene and chlorinated phenylboronic acid precursors. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., toluene/ethanol mixtures) to enhance regioselectivity . Monitoring reaction progress via TLC or GC-MS helps identify intermediates. For purification, column chromatography with silica gel and hexane/ethyl acetate gradients effectively isolates the target compound while removing nitro-reduction byproducts.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl₃) and compare with structurally similar biphenyl derivatives (e.g., 4-methoxy-4'-nitro-1,1'-biphenyl, where nitro and chloro substituents show distinct deshielding patterns) .
- Mass Spectrometry (MS) : Confirm molecular weight via electron ionization (EI-MS), where the parent ion should align with the calculated mass (e.g., 3-chloro-3'-methyl-1,1'-biphenyl: calculated 202, observed 202 ).
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles with DFT-optimized structures of related biphenyls .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, particularly due to nitro-group toxicity .
- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as halogenated waste .
Advanced Research Questions
Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound in catalytic applications?
- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, while chlorine acts as a weakly electron-withdrawing ortho/para-director. Computational studies (e.g., DFT) can map electron density distribution to predict sites for electrophilic substitution or catalytic activation. For example, in palladium-catalyzed C-H functionalization, the nitro group may deactivate the adjacent benzene ring, directing reactivity to the chloro-substituted ring .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- NMR Anomalies : If unexpected peaks arise (e.g., splitting due to hindered rotation in biphenyl systems), variable-temperature NMR can clarify dynamic effects .
- MS Fragmentation Patterns : Compare with isotopic clusters (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio) to distinguish molecular ions from background noise .
- Cross-Validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., nitro stretching bands ~1520 cm⁻¹).
Q. What strategies are effective for computational modeling of this compound’s electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare theoretical NMR chemical shifts (via GIAO method) with experimental data to validate models .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict redox behavior and charge-transfer interactions in catalytic cycles.
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions in reaction mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
